molecular formula C9H8O2S B118557 4-Mercaptocinnamic acid CAS No. 155378-75-9

4-Mercaptocinnamic acid

Cat. No.: B118557
CAS No.: 155378-75-9
M. Wt: 180.23 g/mol
InChI Key: SLKXZKKNPSNVQO-ZZXKWVIFSA-N
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Description

4-Mercaptocinnamic acid is an organic compound with the molecular formula C9H8O2S. It is characterized by the presence of a mercapto group (-SH) attached to a phenyl ring, which is further connected to an acrylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercaptocinnamic acid typically involves the reaction of trans-(4-chlorosulfonyl)cinnamic acid with a suitable mercapto reagent. One common method includes dissolving trans-(4-chlorosulfonyl)cinnamic acid in ethyl alcohol and introducing nitrogen gas to the reaction mixture. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Quality control measures, such as NMR, HPLC, and LC-MS, are employed to ensure the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Mercaptocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Mercaptocinnamic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Mercaptocinnamic acid involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the acrylic acid moiety can participate in Michael addition reactions, modifying biological molecules and pathways .

Comparison with Similar Compounds

Uniqueness: 4-Mercaptocinnamic acid is unique due to its combination of a mercapto group and an acrylic acid moiety, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound in scientific research .

Properties

IUPAC Name

(E)-3-(4-sulfanylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c10-9(11)6-3-7-1-4-8(12)5-2-7/h1-6,12H,(H,10,11)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKXZKKNPSNVQO-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401268576
Record name (2E)-3-(4-Mercaptophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155378-75-9
Record name (2E)-3-(4-Mercaptophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155378-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(4-Mercaptophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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